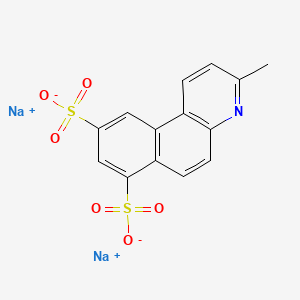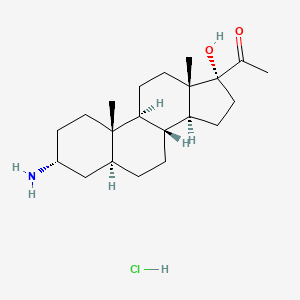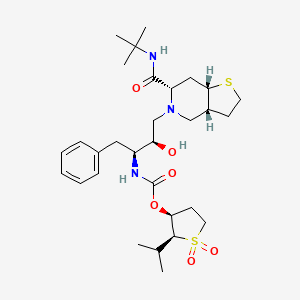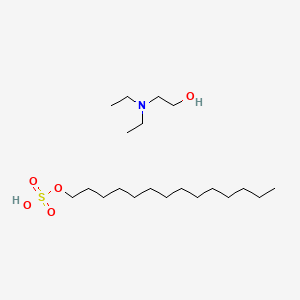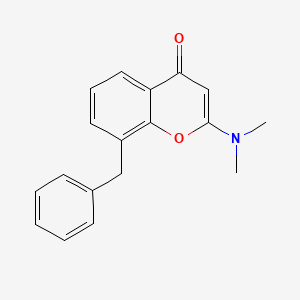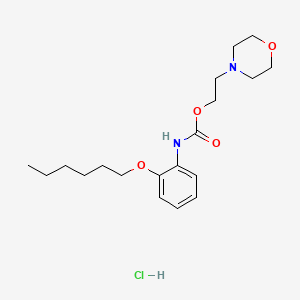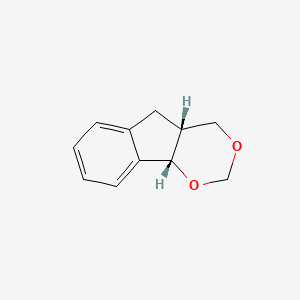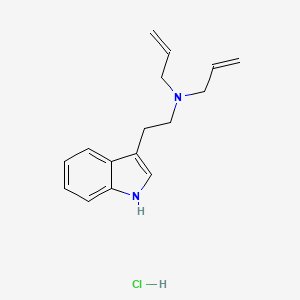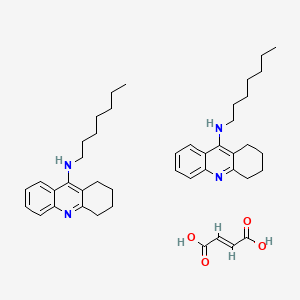
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine is a complex organic compound that combines the properties of both (E)-but-2-enedioic acid and N-heptyl-1,2,3,4-tetrahydroacridin-9-amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine typically involves a multi-step process. One common method includes the following steps:
Preparation of (E)-but-2-enedioic acid: This can be synthesized through the isomerization of maleic acid under heat.
Synthesis of N-heptyl-1,2,3,4-tetrahydroacridin-9-amine: This involves the alkylation of 1,2,3,4-tetrahydroacridin-9-amine with heptyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling (E)-but-2-enedioic acid with N-heptyl-1,2,3,4-tetrahydroacridin-9-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines.
科学的研究の応用
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(E)-but-2-enedioic acid: Known for its use in organic synthesis and as a precursor to other compounds.
N-heptyl-1,2,3,4-tetrahydroacridin-9-amine: Studied for its biological activity and potential therapeutic applications.
Uniqueness
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine is unique due to its combined properties, offering a versatile platform for research and development. Its dual functionality allows for diverse applications, setting it apart from its individual components.
特性
CAS番号 |
113106-70-0 |
|---|---|
分子式 |
C44H60N4O4 |
分子量 |
709.0 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/2C20H28N2.C4H4O4/c2*1-2-3-4-5-10-15-21-20-16-11-6-8-13-18(16)22-19-14-9-7-12-17(19)20;5-3(6)1-2-4(7)8/h2*6,8,11,13H,2-5,7,9-10,12,14-15H2,1H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
GPCLSSURSZZHKS-WXXKFALUSA-N |
異性体SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




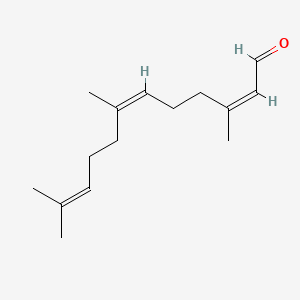

![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

